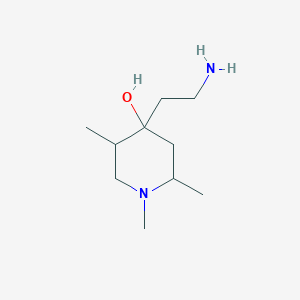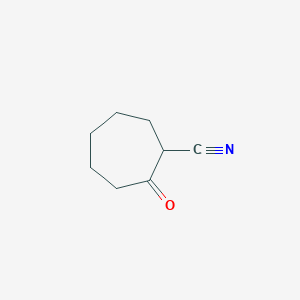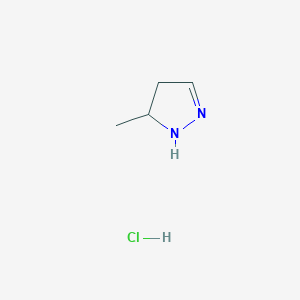
2,2'-Dichloro-3,3'-bipyridine
描述
2,2’-Dichloro-3,3’-bipyridine: is a chemical compound belonging to the bipyridine family, which consists of two pyridine rings connected by a single bond. The presence of chlorine atoms at the 2 and 2’ positions of the bipyridine structure makes this compound unique. Bipyridines are known for their versatility and are widely used in various fields, including coordination chemistry, catalysis, and material science .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Dichloro-3,3’-bipyridine typically involves the coupling of pyridine derivatives. One common method is the homocoupling of 2-chloropyridine in the presence of a catalyst such as nickel chloride (NiCl₂) or palladium acetate (Pd(OAc)₂). The reaction is usually carried out under an inert atmosphere with a base like potassium carbonate (K₂CO₃) and a solvent such as dimethylformamide (DMF) or toluene .
Industrial Production Methods: Industrial production of 2,2’-Dichloro-3,3’-bipyridine may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
化学反应分析
Types of Reactions: 2,2’-Dichloro-3,3’-bipyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The bipyridine core can participate in redox reactions, making it useful in electrochemical applications.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like methanol or tetrahydrofuran (THF) are commonly used.
Oxidation and Reduction Reactions: Reagents like potassium permanganate (KMnO₄) for oxidation and sodium borohydride (NaBH₄) for reduction are typical.
Major Products:
Substitution Reactions: Products include various substituted bipyridines depending on the nucleophile used.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the bipyridine core.
科学研究应用
2,2’-Dichloro-3,3’-bipyridine has several scientific research applications:
Coordination Chemistry: It serves as a ligand in the formation of metal complexes, which are used in catalysis and material science.
Electrochemical Applications: Its redox properties make it suitable for use in redox flow batteries and other electrochemical devices.
Biological Studies: It is used in the study of enzyme inhibition and as a probe in biochemical assays.
Material Science: It is employed in the synthesis of advanced materials with specific electronic and optical properties.
作用机制
The mechanism of action of 2,2’-Dichloro-3,3’-bipyridine involves its ability to coordinate with metal ions, forming stable complexes. These complexes can participate in various catalytic cycles, facilitating reactions such as hydrogenation, oxidation, and polymerization. The bipyridine core can also undergo redox reactions, making it an effective mediator in electrochemical processes .
相似化合物的比较
2,2’-Bipyridine: Lacks the chlorine substituents, making it less reactive in substitution reactions but still useful as a ligand in coordination chemistry.
4,4’-Bipyridine: Has a different substitution pattern, leading to distinct coordination properties and applications.
2,2’-Bipyrimidine: Contains nitrogen atoms in place of some carbon atoms, offering different electronic properties and coordination behavior.
Uniqueness: 2,2’-Dichloro-3,3’-bipyridine is unique due to the presence of chlorine atoms, which enhance its reactivity and versatility in chemical reactions. This makes it particularly valuable in the synthesis of complex molecules and advanced materials .
属性
IUPAC Name |
2-chloro-3-(2-chloropyridin-3-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2/c11-9-7(3-1-5-13-9)8-4-2-6-14-10(8)12/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGCBXWMUKMWBSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C2=C(N=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20536699 | |
| Record name | 2,2'-Dichloro-3,3'-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20536699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97033-27-7 | |
| Record name | 2,2'-Dichloro-3,3'-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20536699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![7,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1,3,5(17),11(16)-tetraene;hydrochloride](/img/structure/B1625577.png)



![6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B1625582.png)
![2-(4-Fluorophenyl)-4,5-dihydro-2H-benzo[g]indazole](/img/structure/B1625583.png)




